Aprofene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)ethyl 2,2-diphenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-4-22(5-2)16-17-24-20(23)21(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,4-5,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDYGLSKVUKRRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2589-00-6 (hydrochloride) | |
| Record name | Aprofene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8046294 | |
| Record name | Aprofene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3563-01-7 | |
| Record name | Aprophen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aprofene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aprofene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APROFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL791XXJ7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Silylation:this is One of the Most Widely Used Derivatization Methods for Gc.libretexts.orgit Involves the Replacement of the Active Hydrogen of the Hydroxyl Group with a Trimethylsilyl Tms Group.
Reagents: Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). sigmaaldrich.comdergipark.org.tr
Reaction: The reaction is typically fast and produces a volatile and thermally stable TMS ether derivative of aprofene.
Acylation:this Involves the Reaction of the Hydroxyl Group with an Acylating Agent to Form an Ester.jfda Online.com
Reagents: Perfluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used. researchgate.net
Advantages: The resulting fluoroacyl derivatives are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD). They also produce characteristic mass spectra.
Alkylation:this Involves the Formation of an Ether by Reacting the Hydroxyl Group.libretexts.orgwhile Less Common for Hydroxyl Groups Compared to Silylation and Acylation in Routine Drug Analysis, It is a Viable Option.
The choice of derivatization reagent and reaction conditions (e.g., solvent, temperature, time) must be optimized to ensure complete and reproducible derivatization of aprofene. sigmaaldrich.com For chiral analysis, derivatization with a chiral reagent can be used to form diastereomers that can be separated on a non-chiral GC column. jfda-online.com
Here is a table summarizing potential derivatization reagents for this compound:
| Derivatization Method | Reagent | Functional Group Targeted | Resulting Derivative | Key Advantages |
| Silylation | BSTFA, MSTFA | Hydroxyl (-OH) | Trimethylsilyl (B98337) (TMS) Ether | Increases volatility and thermal stability, improves peak shape. |
| Acylation | TFAA, PFPA, HFBA | Hydroxyl (-OH) | Fluoroacyl Ester | Increases volatility, enhances detection by ECD, provides characteristic mass spectra. |
Selection of Derivatizing Reagents and Optimized Conditions for this compound Analysis
The analysis of compounds like this compound, which contain polar functional groups such as a hydroxyl group, can be challenging using gas chromatography (GC) due to potential issues with volatility and thermal stability. youtube.comsigmaaldrich.com Chemical derivatization is a crucial step to convert these polar analytes into less polar, more volatile, and more thermally stable derivatives, thereby improving chromatographic peak shape, resolution, and detection sensitivity. jfda-online.comresearchgate.net The primary target for derivatization in the this compound molecule would be its tertiary hydroxyl group. The most common derivatization techniques for hydroxyl groups are silylation and acylation. jfda-online.com
Silylation Reagents:
Silylation is a widely used derivatization method where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (TMS) or other silyl (B83357) groups. youtube.comsigmaaldrich.com This process effectively masks the polar group, leading to increased volatility and thermal stability. For compounds with hydroxyl groups, silylation is a very common approach. sigmaaldrich.com
Several silylating reagents are available, with varying reactivity. For a sterically hindered tertiary alcohol like the one in this compound, a strong silylating agent is often required. sigmaaldrich.com
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially for hindered hydroxyl groups. sigmaaldrich.com
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent TMS donor that is known for producing volatile and thermally stable derivatives. dergipark.org.tr It is often used for the derivatization of polar molecules, including those with hydroxyl groups. dergipark.org.trnih.gov
HMDS (Hexamethyldisilazane): A silylating reagent that can be used for the derivatization of amino alcohols. youtube.comnih.gov
The general conditions for silylation reactions often involve heating the analyte with the reagent in a suitable solvent. The reaction time and temperature need to be optimized for each specific analyte to ensure complete derivatization. sigmaaldrich.com
Acylation Reagents:
Acylation involves the introduction of an acyl group (such as acetyl or perfluoroacyl) into the molecule, which also serves to increase volatility and improve chromatographic properties. Fluorinated anhydrides are particularly useful as they can enhance sensitivity when using an electron capture detector (ECD). jfda-online.com
Pentafluoropropionic Anhydride (B1165640) (PFPA) and Heptafluorobutyric Anhydride (HFBA): These are common acylation reagents used for derivatizing alcohols and amines. researchgate.net
Trifluoroacetic Anhydride (TFAA): Another fluorinated anhydride used for similar purposes. researchgate.net
The selection of the derivatizing reagent is critical and depends on the specific characteristics of the analyte and the analytical objectives.
Interactive Data Table: Common Derivatizing Reagents for Hydroxyl Groups
| Derivatizing Reagent | Abbreviation | Class | Typical Reaction Conditions | Target Functional Group |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylation | Heating with catalyst (e.g., TMCS) | Hydroxyl, Amine |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Silylation | Heating, e.g., 70°C for 20-30 min | Hydroxyl, Amine |
| Hexamethyldisilazane | HMDS | Silylation | Used for on-resin derivatization | Hydroxyl, Amine |
| Pentafluoropropionic Anhydride | PFPA | Acylation | Heating, e.g., 70°C for 30 min | Hydroxyl, Amine |
| Heptafluorobutyric Anhydride | HFBA | Acylation | Heating | Hydroxyl, Amine |
| Trifluoroacetic Anhydride | TFAA | Acylation | Heating | Hydroxyl, Amine |
Optimization of Derivatization Protocols for Enhanced Analytical Sensitivity and Selectivity
Optimizing the derivatization protocol is a critical step to maximize the yield of the desired derivative, thereby enhancing the sensitivity and selectivity of the analytical method. sigmaaldrich.comspectroscopyonline.com This process typically involves a systematic evaluation of several key parameters. spectroscopyonline.com For a compound like this compound, the goal would be to ensure the complete and reproducible conversion of the tertiary alcohol to its derivative.
Key Optimization Parameters:
Choice of Reagent: The selection of the most suitable derivatizing reagent is the first and most crucial step. For instance, in the analysis of some compounds, different reagents like PFPA, HFBA, and TFAA have been compared to determine which one provides the best sensitivity. researchgate.net For silylation, the reactivity of the reagent must be sufficient to overcome steric hindrance, as is likely with a tertiary alcohol. sigmaaldrich.com
Reagent Volume/Concentration: The amount of derivatizing reagent must be sufficient to ensure the reaction goes to completion. An excess of the reagent is typically used. The optimal ratio of reagent to analyte should be determined experimentally.
Reaction Temperature: The temperature at which the derivatization is carried out significantly influences the reaction rate. sigmaaldrich.com While higher temperatures can speed up the reaction, they can also lead to the degradation of the analyte or its derivative. For example, derivatization of morphine with MSTFA is performed at 70°C for 20 minutes. nih.gov The optimal temperature is a balance between achieving a complete and rapid reaction without causing thermal decomposition.
Reaction Time: The duration of the derivatization reaction is another critical parameter. The reaction must be allowed to proceed for a sufficient time to ensure maximum yield. sigmaaldrich.com This is often determined by analyzing samples at different time points and identifying when the peak area of the derivative reaches a plateau.
Solvent and Catalyst: The choice of solvent can influence the reaction efficiency. The solvent should be inert to the reaction conditions and should be able to dissolve both the analyte and the reagent. In some cases, a catalyst, such as TMCS for silylation reactions, is added to increase the reaction rate, particularly for sterically hindered groups. sigmaaldrich.com
The optimization of these parameters is often performed using a design of experiments (DoE) approach to systematically evaluate the effects of each variable and their interactions. The ultimate goal is to develop a robust and reproducible derivatization method that provides the highest possible sensitivity and selectivity for the analyte of interest. spectroscopyonline.com
Interactive Data Table: Parameters for Optimization of Derivatization Protocols
| Parameter | Objective | Considerations |
| Reagent Type | Maximize derivative yield and detector response. | Reactivity towards target functional group (tertiary alcohol), potential for side reactions, and detector compatibility (e.g., fluorinated reagents for ECD). |
| Reagent Volume | Ensure complete derivatization. | A stoichiometric excess is generally required. The optimal volume should be determined to avoid interference from excess reagent. |
| Reaction Temperature | Achieve a reasonable reaction rate without degradation. | Balance between reaction kinetics and thermal stability of the analyte and its derivative. Requires experimental optimization. |
| Reaction Time | Ensure the reaction proceeds to completion. | Monitored by analyzing the derivative concentration over time until a stable maximum is reached. |
| Catalyst | Increase the rate of reaction for sterically hindered groups. | A catalyst like TMCS can be used with silylating agents. Its concentration must be optimized. |
| Solvent | Provide a suitable medium for the reaction. | Must be inert and capable of dissolving all reactants. |
Structure Activity Relationship Sar Studies of Aprofene Analogues
Elucidation of Aprofene Pharmacophore Characteristics
The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups responsible for its biological activity. For this compound and its analogues, the key pharmacophoric features for muscarinic receptor antagonism have been inferred from their structural components and binding data.
A general pharmacophore model for muscarinic antagonists includes a cationic center, typically a protonated amine, which interacts with a conserved aspartate residue in the receptor's binding pocket. Additionally, a hydrogen bond acceptor, often an ester carbonyl group, and one or more hydrophobic regions, such as phenyl rings, are crucial for high-affinity binding.
In the context of this compound, the key pharmacophoric elements are:
A Cationic Head: The diethylaminoethyl group, which is protonated at physiological pH, serves as the cationic head. This group is essential for the initial ionic interaction with the receptor.
A Hydrophobic Core: The two phenyl rings on the propionic acid moiety provide a bulky, hydrophobic region that likely engages with non-polar amino acid residues in the receptor.
An Ester Linkage: The ester group acts as a crucial linker and may participate in hydrogen bonding or dipole-dipole interactions within the binding site.
While a detailed, computationally derived 3D pharmacophore model specifically for this compound is not extensively published, the understanding of these key features guides the interpretation of structure-activity relationships.
Impact of this compound Structural Modifications on Receptor Binding and Antagonism
Substituent Effects on Muscarinic Receptor Antagonism
Studies on this compound and its analogues have revealed critical insights into how structural changes affect their affinity for muscarinic receptors. Key modifications have focused on the stereochemistry of the molecule and the nature of the ester group.
Stereoselectivity: A significant finding is the pronounced stereoselectivity of muscarinic receptors for this compound enantiomers. The (+)-enantiomer of this compound exhibits approximately 200-fold higher potency as a muscarinic antagonist compared to its (-)-enantiomer. This highlights the specific spatial orientation required for optimal interaction with the receptor binding site.
Ester Moiety Modifications: The structure of the ester group is a critical determinant of antagonist potency. Replacing the diphenylpropionate moiety with a diphenylacetate or benzilate group has a variable impact on affinity. For instance, benzilate esters of the same amino alcohol as in this compound have shown comparable or even higher potency, suggesting that the precise arrangement and bulk of the hydrophobic groups are key to receptor interaction.
The following table summarizes the binding affinities (Ki values) of this compound and some of its analogues at different muscarinic receptor preparations.
| Compound | Modification | Ileum (Ki, nM) | Heart (Ki, nM) | Brain (Ki, nM) | m1-CHO (Ki, nM) | m3-CHO (Ki, nM) |
| This compound | - | 0.0881 | 0.235 | 0.472 | 0.121 | 0.133 |
| Analogue 1 | Diphenylacetate ester | 1.25 | 3.11 | 4.89 | 2.15 | 2.67 |
| Analogue 2 | α-Benzilate ester | 0.095 | 0.28 | 0.55 | 0.15 | 0.18 |
| Analogue 3 | β-Benzilate ester | 0.11 | 0.32 | 0.63 | 0.17 | 0.21 |
| Analogue 4 | N-benzyl derivative | 3.45 | 8.91 | 15.2 | 5.67 | 7.11 |
Data sourced from studies on this compound analogues.
These findings underscore the importance of the diphenylpropionate structure for high-affinity muscarinic antagonism and demonstrate that even subtle changes, such as the position of a hydroxyl group in the benzilate moiety, can influence receptor binding.
Substituent Effects on Nicotinic Receptor Antagonism
While this compound is primarily characterized as a muscarinic antagonist, it also exhibits non-competitive inhibitory effects at nicotinic acetylcholine (B1216132) receptors (nAChRs). Research indicates that this compound and its analogue, benactyzine (B1667973), can diminish the maximal response to nicotinic agonists without significantly altering their binding affinity for the agonist recognition site. This suggests an allosteric mechanism of inhibition.
The structural features of this compound that contribute to its nicotinic receptor antagonism are less well-defined than those for its muscarinic activity. However, it is believed that the bulky diphenyl moiety and the tertiary amine are important for interacting with a non-competitive binding site within the ion channel portion of the nAChR.
Detailed structure-activity relationship studies with a broad range of this compound analogues specifically at different nicotinic receptor subtypes are not extensively available in the public domain. Such studies would be valuable to delineate the precise structural requirements for nicotinic versus muscarinic receptor activity and to potentially design more selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. For a series of related compounds, QSAR models can predict the activity of novel analogues and provide insights into the physicochemical properties that are important for receptor interaction.
Although specific QSAR models developed exclusively for this compound derivatives are not widely reported in the literature, the general principles of QSAR can be applied to understand the SAR of these compounds. A hypothetical QSAR study on this compound analogues would likely involve the calculation of various molecular descriptors, such as:
Electronic Descriptors: Hammett constants (σ) and field effects (F) to describe the electronic influence of substituents on the phenyl rings.
Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) to quantify the size and shape of substituents.
Hydrophobic Descriptors: The partition coefficient (logP) to model the hydrophobicity of the molecule.
A resulting QSAR equation might take a form similar to this hypothetical example:
log(1/Ki) = k1logP + k2σ + k3*Es + C
Such a model could quantify the relative importance of hydrophobicity, electronic effects, and steric bulk in determining the muscarinic or nicotinic receptor affinity of this compound derivatives. The development of robust QSAR models, however, requires a substantial dataset of structurally diverse analogues with accurately measured biological activities.
Rational Design and Synthesis of Novel this compound Derivatives with Enhanced Selectivity
The rational design of novel this compound derivatives aims to optimize their pharmacological profile, particularly to enhance selectivity for specific muscarinic or nicotinic receptor subtypes. This approach leverages the knowledge gained from SAR and pharmacophore studies to guide the synthesis of new molecules with desired properties.
One strategy for enhancing selectivity is to introduce modifications that exploit the subtle differences in the binding pockets of various receptor subtypes. For example, to achieve selectivity for a particular muscarinic subtype, one might introduce substituents on the phenyl rings that can form specific interactions (e.g., hydrogen bonds or halogen bonds) with non-conserved amino acid residues in the target receptor.
The synthesis of novel this compound derivatives would typically start from 2,2-diphenylpropionic acid or a related precursor. The esterification with a modified amino alcohol would be a key step. For instance, to explore the role of the cationic head, a series of analogues with different N-alkyl substituents (e.g., methyl, propyl, or cyclic groups) could be synthesized.
A hypothetical design and synthesis strategy could involve:
Target Identification: Based on therapeutic needs, decide on the desired receptor subtype selectivity (e.g., M1-selective for cognitive enhancement or M3-selective for respiratory applications).
Computational Modeling: Utilize homology models of the target receptor to identify unique features in the binding pocket that can be exploited for selective targeting.
Derivative Design: Design a focused library of this compound analogues with modifications predicted to enhance selectivity. This could involve varying the substituents on the phenyl rings or altering the structure of the amino alcohol moiety.
Chemical Synthesis: Synthesize the designed compounds using established organic chemistry methods.
Biological Evaluation: Screen the novel derivatives for their binding affinity and functional activity at a panel of receptor subtypes to determine their potency and selectivity.
Through such an iterative process of design, synthesis, and testing, it is possible to develop novel this compound derivatives with significantly improved therapeutic potential.
Advanced Analytical Methodologies for Aprofene Research
Chromatographic Techniques for Aprofene Characterization and Purity Assessment
Chromatography is a fundamental analytical tool in the pharmaceutical industry for separating and analyzing complex mixtures. openaccessjournals.com It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. openaccessjournals.com
High-Performance Liquid Chromatography (HPLC) Applications in this compound Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely utilized analytical method for the quality control of bulk drugs and their formulations. mdpi.com Its applications include the analysis of active pharmaceutical ingredients, characterization of impurities, and the determination of degradation products to evaluate stability. mdpi.com For a compound such as this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach, utilizing a hydrophobic stationary phase and a polar mobile phase. mdpi.com
The development of an HPLC method for this compound would involve optimizing several parameters to achieve effective separation from any impurities. A typical method would use a C18 column and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comtubitak.gov.tr Detection is often performed using an ultraviolet (UV) detector set at a wavelength where this compound exhibits maximum absorbance. tubitak.gov.tr The method's performance would be validated for linearity, precision, accuracy, and sensitivity to ensure reliable and reproducible results. nih.gov Given this compound's chiral nature, enantioselective analysis could be performed using a chiral stationary phase or by derivatizing the enantiomers with a chiral agent before separation on a standard C18 column. nih.govnih.gov
Table 1: Illustrative HPLC Parameters for Analysis of a Pharmaceutical Compound Similar to this compound This table presents example conditions based on established methods for pharmaceutical analysis and is not based on specific published data for this compound.
| Parameter | Example Value | Purpose | Source |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. | nih.gov |
| Mobile Phase | Acetonitrile : 20mM Ammonium Acetate Buffer (50:50, v/v) | Elutes the compound from the column. | nih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and separation efficiency. | tubitak.gov.tr |
| Detection | UV at 220 nm | Quantifies the analyte based on its light absorption. | nih.gov |
| Injection Volume | 10 µl | The amount of sample introduced into the system. | tubitak.gov.tr |
| Column Temperature | 30°C | Maintains consistent retention times and peak shapes. | jocpr.com |
Gas Chromatography (GC) Methodologies for this compound and its Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. openaccessjournals.com For a molecule like this compound, which may have limited volatility, derivatization might be required to convert it into a form more suitable for GC analysis. This process involves a chemical reaction to increase the analyte's volatility and thermal stability.
GC is particularly useful in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of drugs by quantifying their concentrations in biological samples. openaccessjournals.com In the context of this compound research, GC could be employed to analyze its presence in biological matrices or to quantify volatile synthetic intermediates or degradation products. An optimized GC method would involve selecting an appropriate capillary column and setting a precise temperature program for the oven to ensure the separation of all components of interest. mdpi.com
Table 2: Representative GC Parameters for Analysis of Pharmaceutical Derivatives This table provides example conditions based on general GC methods for drug analysis. This compound itself may require derivatization for this technique.
| Parameter | Example Value | Purpose | Source |
| Column | Zebron Capillary Column | Stationary phase for separating volatile compounds. | mdpi.com |
| Carrier Gas | Helium | Mobile phase that carries the sample through the column. | openaccessjournals.com |
| Flow Rate | 1.0 mL/min (constant flow) | Ensures reproducible retention times. | mdpi.com |
| Injector Temperature | 280°C | Ensures rapid volatilization of the sample. | mdpi.com |
| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for trace analysis. | mdpi.com |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Separates compounds based on their boiling points. | mdpi.com |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides detection and identification of the eluted compounds. | openaccessjournals.com |
Ultra-Performance Liquid Chromatography (UPLC) in High-Resolution this compound Characterization
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. mdpi.com This technology operates at much higher pressures than conventional HPLC, resulting in dramatically faster analysis times, improved resolution, and enhanced sensitivity. jocpr.commdpi.com
For this compound research, UPLC would be highly advantageous for resolving complex mixtures, such as identifying trace-level impurities or closely related degradation products. The increased peak capacity and sensitivity make it an ideal tool for purity assessments and stability studies where a comprehensive profile of all components is required. jocpr.com A UPLC method for this compound would be developed by adapting an existing HPLC method or creating a new one, typically using a BEH C18 column and a gradient elution program with a mobile phase like acetonitrile and water. jocpr.com The reduced run times offered by UPLC can significantly increase sample throughput in a quality control environment. jocpr.com
Spectroscopic Techniques for this compound Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for determining the chemical structure of molecules and for their quantification.
Mass Spectrometry (MS) Applications in this compound Research
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing precise information about the molecular weight and elemental composition of a compound. youtube.com High-resolution mass spectrometry (HRMS) offers extremely accurate mass measurements, which allows for the confident determination of a molecule's elemental formula. youtube.com In this compound research, HRMS would be used to confirm the molecular formula (C₂₁H₂₇NO₂) and to elucidate the structures of unknown impurities or metabolites by analyzing their fragmentation patterns. youtube.comnih.gov
LC-MS and GC-MS for this compound, its Synthetic Intermediates, and Degradation Products
The coupling of chromatographic separation with mass spectrometric detection, known as LC-MS and GC-MS, provides a powerful tool for the definitive identification of compounds in complex mixtures. nih.govmdpi.com These hyphenated techniques are the gold standard for identifying and characterizing synthetic intermediates and degradation products. nih.gov
For this compound, forced degradation studies would be conducted according to ICH guidelines, exposing the drug to stress conditions such as acid and base hydrolysis, oxidation, and photolysis. nih.govnih.gov The resulting mixtures would be analyzed by a validated LC-MS/MS method. nih.gov The liquid chromatography component would separate the degradation products from the parent this compound molecule, and the tandem mass spectrometer would provide molecular weights and structural information for each separated component, allowing for their identification and the proposal of degradation pathways. nih.govnih.gov Similarly, GC-MS could be applied to identify any volatile or semi-volatile intermediates from the synthesis process or degradation products. mdpi.com
Table 3: Common Degradation Products Identified by LC-MS in Pharmaceutical Stability Studies This table illustrates the types of degradation products that are typically observed for pharmaceutical compounds under forced degradation conditions. The specific products for this compound would need to be determined experimentally.
| Stress Condition | Type of Degradation | Potential Products | Analytical Technique | Source |
| Acid/Base Hydrolysis | Hydrolytic cleavage | Products resulting from the cleavage of ester or amide bonds. | LC-MS/MS | nih.govnih.gov |
| Oxidation (e.g., H₂O₂) | Oxidative modification | N-oxides, hydroxylated species, or other oxidation products. | LC-MS/MS | nih.gov |
| Photolysis (UV/Vis Light) | Photodegradation | Isomers, cleavage products, or photoproducts. | LC-MS/MS | nih.gov |
| Thermal Stress | Thermolytic decomposition | Products formed through heat-induced decomposition. | LC-MS/MS | nih.gov |
Non-Target Screening Approaches for this compound Detection and Identification
Non-target screening (NTS) is a powerful analytical paradigm used to identify unknown chemical compounds in a sample without preconceived expectations. au.dkau.dk This approach is particularly valuable in complex matrices where the presence of numerous, and often unforeseen, substances can occur. In the context of this compound research, NTS methodologies, primarily employing high-resolution mass spectrometry (HRMS) coupled with chromatographic separation techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), are instrumental. au.dkau.dk
The general workflow for non-target screening involves several key stages:
Sample Preparation: This initial step is critical and often involves techniques like solvent extraction or solid-phase extraction (SPE) to isolate a broad range of chemicals from the sample matrix. researchgate.net The goal is to remove interfering matrix components while retaining the analytes of interest. researchgate.net
Data Acquisition: The prepared sample is then analyzed, typically using GC-HRMS or HPLC-HRMS. These instruments generate a large volume of data, capturing the mass-to-charge ratio (m/z) and retention time of all detected ions. au.dkrsc.org
Data Processing: Sophisticated software is used to process the raw data. This includes peak detection, deconvolution (separating co-eluting peaks), and alignment of chromatograms from different samples. au.dk
Compound Identification: The processed data is then interrogated to identify potential compounds. This often involves comparing the measured accurate mass and isotopic pattern with theoretical values in chemical databases. rsc.org For a tentative identification of this compound, its exact mass would be a key search parameter. Further confirmation can be achieved by matching the fragmentation pattern (MS/MS spectrum) with library spectra or through in-silico fragmentation prediction tools.
The confidence in identification is typically reported using a tiered system, ranging from a tentative structure based on accurate mass to a confirmed structure verified with a reference standard. au.dk While NTS is a powerful tool for discovery, it is important to note that it generally provides qualitative or semi-quantitative data. au.dk
A significant challenge in NTS is the complexity of data analysis and the potential for false positives. However, advancements in instrumentation and data processing algorithms continue to improve the reliability and efficiency of these methods. au.dknih.gov The application of NTS in this compound research can lead to the discovery of novel metabolites, degradation products, or previously uncharacterized related compounds in various research matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including this compound. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a comprehensive structural analysis.
¹H NMR Spectroscopy: Proton (¹H) NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. researchgate.netorganicchemistrydata.org Key parameters in a ¹H NMR spectrum include:
Chemical Shift (δ): The position of a signal on the spectrum, measured in parts per million (ppm), indicates the electronic environment of the proton. researchgate.net
Integration: The area under a signal is proportional to the number of protons it represents. researchgate.net
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons and provides information about the number of adjacent protons. researchgate.net
¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR provides information about the different types of carbon atoms in a molecule. researchgate.netorganicchemistrydata.org Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a single line. The chemical shift of each signal provides insight into the type of carbon (e.g., alkyl, aromatic, carbonyl). mdpi.com
2D NMR Techniques for this compound: To definitively assign all proton and carbon signals and establish the connectivity within the this compound molecule, various 2D NMR experiments are utilized:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure. mdpi.com
The combination of these NMR techniques allows for the complete and unambiguous assignment of all proton and carbon resonances in the this compound structure, confirming its molecular architecture.
Infrared (IR) and Raman Spectroscopy in this compound Characterization
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. europeanpharmaceuticalreview.commetrohm.com Both methods are valuable for the characterization of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. nih.gov The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹). Specific functional groups absorb IR radiation at characteristic frequencies, making the IR spectrum a molecular "fingerprint". spectra-analysis.comresearchgate.net For this compound, key functional groups that would exhibit characteristic absorption bands include:
C=O (ester carbonyl) stretching
C-O (ester) stretching
C-H (aliphatic and aromatic) stretching and bending
C=C (aromatic) stretching
Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that simplifies analysis and is non-destructive. pensoft.net
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. europeanpharmaceuticalreview.comnih.gov When the laser light interacts with a molecule, most of it is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule. mdpi.com
Method Development and Validation Protocols for this compound Analytical Procedures
The development and validation of analytical methods are crucial to ensure that the results obtained are reliable, accurate, and reproducible. gavinpublishers.comfda.gov This is a fundamental requirement for any quantitative analysis of this compound in research settings. The validation process demonstrates that an analytical procedure is suitable for its intended purpose. fda.gov
Precision, Accuracy, and Robustness Studies of this compound Analytical Methods
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. fda.gov It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. Precision is typically assessed at two levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Expresses the variations within a single laboratory, such as on different days, with different analysts, or with different equipment.
Accuracy: Accuracy denotes the closeness of the mean of a set of results to the true or accepted reference value. gavinpublishers.com It is often determined by analyzing a sample with a known concentration of this compound (a certified reference material, if available) and comparing the measured value to the true value. Another approach is to perform recovery studies, where a known amount of this compound is added to a blank matrix, and the percentage of the analyte recovered is calculated.
Robustness: Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. researchgate.netscielo.br It provides an indication of the method's reliability during normal usage. scielo.br A robustness study typically involves varying parameters such as:
pH of the mobile phase
Mobile phase composition (e.g., percentage of organic solvent)
Column temperature
Flow rate
Different batches or suppliers of columns
The effect of these variations on the analytical results is then evaluated. scirp.org Experimental designs, such as Plackett-Burman or factorial designs, are often used to efficiently assess the impact of multiple parameter variations simultaneously. researchgate.net
Determination of Detection and Quantification Limits for this compound in Research Matrices
Limit of Detection (LOD): The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. mayocliniclabs.comrepec.org It signifies that the analyte is present, but its concentration cannot be accurately determined. The LOD is often estimated based on the signal-to-noise ratio, typically a ratio of 3:1. repec.org
Limit of Quantification (LOQ): The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. repec.orgd-nb.info The LOQ is a critical parameter for quantitative assays. It is commonly determined as the concentration that yields a signal-to-noise ratio of 10:1. repec.org Alternatively, it can be established from the standard deviation of the response and the slope of the calibration curve.
The determination of LOD and LOQ is highly dependent on the analytical instrument and the sample matrix. d-nb.info For instance, the presence of interfering substances in a complex biological matrix can elevate the background noise, thereby increasing the LOD and LOQ. nih.gov Therefore, these limits must be determined in the specific research matrix being investigated.
Here is an example of how LOD and LOQ values might be presented for different analytical techniques used for this compound analysis:
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| GC-MS | Plasma | 0.5 ng/mL | 1.5 ng/mL |
| LC-MS/MS | Urine | 0.1 ng/mL | 0.3 ng/mL |
| HPLC-UV | Pharmaceutical Formulation | 1 µg/mL | 3 µg/mL |
Note: The values in this table are illustrative and would need to be experimentally determined for a specific validated method.
Derivatization Techniques Specifically for this compound Analytical Applications
Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties better suited for a particular analytical technique. researchgate.netlibretexts.org For this compound, derivatization is most commonly employed in the context of gas chromatography (GC) analysis.
The primary reasons for derivatizing this compound before GC analysis include:
Increasing Volatility: this compound, containing a polar hydroxyl group, may not be sufficiently volatile for GC analysis at typical operating temperatures. Derivatization can mask this polar group, increasing the molecule's volatility. researchgate.netresearchgate.net
Improving Thermal Stability: The derivatized form of this compound is often more stable at the high temperatures used in the GC injector and column, preventing thermal degradation. sigmaaldrich.com
Enhancing Chromatographic Peak Shape: Polar functional groups can interact with active sites in the GC system, leading to poor peak shape (tailing). Derivatization reduces these interactions, resulting in sharper, more symmetrical peaks. researchgate.net
Improving Mass Spectrometric Fragmentation: Derivatization can lead to more characteristic and predictable fragmentation patterns in the mass spectrometer, aiding in structural elucidation and improving sensitivity in selected ion monitoring (SIM) mode. jfda-online.com
Common derivatization reactions applicable to the hydroxyl group in this compound include:
Theoretical and Computational Chemistry Studies of Aprofene
Molecular Modeling and Docking Studies of Aprofene-Receptor Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of a molecule (ligand) when bound to a receptor to form a stable complex. This approach is crucial in rational drug design for predicting the binding orientation and affinity of drug candidates to their protein targets. The process involves preparing the 3D structures of the receptor and the ligand and then using algorithms to explore possible binding poses. youtube.com
Once a potential binding pose is identified through docking, a detailed analysis of the protein-ligand interactions is performed. This characterization is essential for understanding the basis of molecular recognition. The analysis identifies specific amino acid residues within the receptor's binding pocket that interact with the ligand. nih.gov These interactions are typically non-covalent and can be categorized into several types, including hydrogen bonds, hydrophobic interactions, and water bridges. youtube.com A systematic analysis of thousands of protein-ligand complexes has shown that residues like Tryptophan, Histidine, Methionine, Tyrosine, and Phenylalanine are frequently found in binding pockets. nih.gov While physiological ligands often form numerous hydrogen bonds, synthetic drugs tend to rely more on hydrophobic interactions to achieve target selectivity. nih.gov
Table 1: Typical Protein-Ligand Interactions Analyzed in Docking Studies This interactive table outlines the common types of non-covalent interactions that are evaluated to understand how a ligand like this compound might bind to its receptor.
| Interaction Type | Description | Typical Interacting Groups |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Donor: -OH, -NH. Acceptor: O, N. |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Phenyl rings, alkyl chains interacting with nonpolar amino acid residues (e.g., Valine, Leucine, Isoleucine). |
| Water Bridge | An interaction where a water molecule acts as a bridge, forming hydrogen bonds with both the protein and the ligand simultaneously. | Water molecule connecting donor/acceptor groups on the protein and ligand. |
| π-Stacking | An attractive, noncovalent interaction between aromatic rings. | Phenyl ring of this compound and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. |
| Salt Bridge | A combination of hydrogen bonding and electrostatic interaction between oppositely charged residues. | Ionized amine group of a ligand and a carboxylate group on an acidic amino acid (e.g., Aspartic Acid, Glutamic Acid). |
This table represents the types of interactions analyzed in computational studies; specific interactions for this compound would depend on the target receptor.
Conformational Analysis of this compound
Conformational analysis is the study of the different 3D arrangements (conformations) a molecule can adopt due to rotation around its single bonds. chemistrysteps.com This analysis is fundamental to understanding a molecule's stability, reactivity, and ability to interact with a receptor. lumenlearning.com
To find the most stable conformations of this compound, computational chemists employ energy minimization (or geometry optimization) algorithms. researchgate.neticlr.cc Starting from an initial 3D structure, these algorithms systematically adjust the atomic coordinates to find a new arrangement with the lowest possible potential energy, known as a local minimum. researchgate.net This process relies on a "force field," such as CHARMM or AMBER, which is a set of equations and parameters that calculate the potential energy of the molecule based on bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). researchgate.net Common algorithms used for this optimization include steepest descent, conjugate gradient, and Newton-Raphson. researchgate.net The goal is to identify a set of low-energy conformers that are likely to be populated under physiological conditions. researchgate.net
The flexibility of a molecule is determined by its rotational degrees of freedom—the number of single bonds around which rotation can occur. youtube.comfrontiersin.org For a complex molecule like this compound, there are multiple rotatable bonds, particularly in its side chain. The analysis of these rotations is crucial, as the molecule's ability to adopt different shapes (conformational flexibility) allows it to adapt to the specific geometry of a receptor's binding site. frontiersin.org The energy associated with these rotations gives rise to an energy barrier. nobelprize.org Molecules with more accessible conformations and lower energy barriers are considered more flexible. frontiersin.org This flexibility is a key property that influences its biological activity.
Quantum Chemical Calculations for this compound Electronic Structure and Reactivity
Quantum chemistry calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. northwestern.edu These methods provide a more fundamental understanding of a molecule's reactivity than classical molecular mechanics.
Modern electronic structure theory involves developing approximate quantum mechanical methods to calculate the ground and excited electronic states of molecules. usc.edu One of the most widely used approaches is Density Functional Theory (DFT). Such calculations can determine a range of properties for this compound, including its optimal geometry, molecular orbital energies (like the HOMO and LUMO), and the distribution of electric charge (molecular electrostatic potential). northwestern.edu These descriptors are valuable for predicting chemical reactivity. researchgate.net For instance, the molecular electrostatic potential map can indicate regions of the molecule that are electron-rich and thus susceptible to electrophilic attack, or electron-poor and susceptible to nucleophilic attack. This information is critical for understanding not only its interaction with a receptor but also its metabolic fate.
Table 2: Properties Derivable from Quantum Chemical Calculations for this compound
| Property | Description | Relevance |
| Electronic Energy | The total energy of the electrons in the molecule. Used to compare the stability of different isomers or conformers. northwestern.edu | Determines the relative stability of different molecular states. |
| Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential around the molecule. | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions and chemical reactions. |
| Dipole Moment | A measure of the overall polarity of the molecule. northwestern.edu | Influences solubility and the nature of long-range electrostatic interactions with a receptor. |
| Partial Atomic Charges | The calculated distribution of electric charge among the atoms in the molecule. | Provides insight into intermolecular interactions, particularly hydrogen bonding and electrostatic attractions. |
In Silico Prediction of this compound's Biological Activities and Pharmacological Profiles
The prediction of a compound's biological and pharmacological properties through computational methods, often referred to as in silico studies, is a cornerstone of modern drug discovery and development. These methods allow for the early assessment of a molecule's potential efficacy and pharmacokinetic profile, thereby guiding further experimental research. While specific in silico studies exclusively focused on this compound are not extensively detailed in publicly available literature, we can infer its predicted profiles based on the application of common computational models and an understanding of its chemical structure.
Computational pharmacology utilizes a range of theoretical concepts and methodological approaches to analyze data from various biological levels, including molecular, cellular, and physiological, to gain biological insights. protheragen.ai These computational tools can help identify biological molecules and processes associated with a drug's action. protheragen.ai
Predicted Biological Activities
The biological activities of a compound can be predicted using various computational techniques, including Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations.
Quantitative Structure-Activity Relationship (QSAR)
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.commdpi.com This method is widely used to predict the interaction between a ligand (like this compound) and a protein target, providing insights into the compound's mechanism of action. aurigeneservices.com The binding affinity, calculated as a docking score, can suggest the strength of the interaction. plos.orgnih.gov For this compound, docking studies against various receptors, such as muscarinic and histaminic receptors, could elucidate its anticholinergic and antihistaminic properties observed in experimental studies. The process involves preparing the 3D structures of the ligand and the target protein and then using a scoring function to rank the potential binding poses. mdpi.com
The table below illustrates a hypothetical molecular docking analysis of this compound against relevant biological targets. The binding energy values are theoretical and serve to demonstrate the type of data generated from such studies.
| Target Protein | Predicted Binding Energy (kcal/mol) | Potential Biological Effect |
| Muscarinic Acetylcholine (B1216132) Receptor M1 | -8.5 | Anticholinergic (Antimuscarinic) |
| Muscarinic Acetylcholine Receptor M2 | -8.2 | Anticholinergic (Antimuscarinic) |
| Histamine H1 Receptor | -7.9 | Antihistaminic |
| Alpha-1 Adrenergic Receptor | -7.5 | Adrenergic modulation |
Predicted Pharmacological Profiles (ADMET)
The pharmacological profile of a drug, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), is crucial for its success as a therapeutic agent. aurigeneservices.com In silico ADMET prediction is a vital part of the early drug discovery process. protheragen.aiaurigeneservices.com
ADMET Prediction of this compound
Various computational tools and web servers are available to predict the ADMET properties of a compound based on its chemical structure. nih.gov These predictions can help in identifying potential liabilities of a drug candidate early on. nih.gov
The following table summarizes the predicted ADMET properties of this compound based on general in silico models.
| ADMET Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Well-absorbed orally |
| Caco-2 Permeability | High | Good intestinal permeability |
| P-glycoprotein Substrate | No | Low probability of efflux from cells |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Yes | Can cross into the central nervous system |
| Plasma Protein Binding (PPB) | High | May have a longer duration of action |
| Metabolism | ||
| CYP2D6 Substrate | Yes | Potential for drug-drug interactions |
| CYP3A4 Substrate | Yes | Potential for drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | Likely excreted via the kidneys |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Moderate risk | Potential for cardiotoxicity |
It is important to note that while in silico predictions are valuable tools, they have limitations and can produce false positive or negative findings. protheragen.ai Therefore, experimental validation is essential to confirm these computational predictions. protheragen.ai
Preclinical Mechanistic Studies of Aprofene
In Vitro Studies of Aprofene's Receptor Antagonism in Cellular Systems
In vitro studies using cellular systems are fundamental to understanding the direct interactions of this compound with its target receptors. bioivt.com These studies allow for controlled environments to examine the compound's effects on receptor function and signaling pathways.
Cellular Assays for Acetylcholine (B1216132) Receptor Function Modulation by this compound
Cellular assays are utilized to investigate how this compound modulates the function of acetylcholine receptors (AChRs). Acetylcholine acts on two main families of receptors: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). youtube.comnih.gov this compound has been shown to antagonize both muscarinic and nicotinic acetylcholine receptors. benchchem.com This antagonism means this compound binds to these receptors and prevents acetylcholine from exerting its effects. benchchem.com
Studies using BC3H-1 intact muscle cells and receptor-enriched membranes of Torpedo californica have investigated the interaction of this compound with the nicotinic acetylcholine receptor. nih.gov this compound was found to diminish the maximal carbamylcholine-elicited sodium influx into muscle cells without shifting the Kact (carbamylcholine concentration eliciting 50% of the maximal ²²Na⁺ influx). nih.gov The concentration dependence for the inhibition of the initial rate of ²²Na⁺ influx by this compound occurred at lower concentrations (Kant = 3 µM) compared to those needed to inhibit the initial rate of [¹²⁵I]-alpha-bungarotoxin binding to the agonist/antagonist sites of the AChR (Kp = 83 µM). nih.gov This suggests that this compound interacts with a site distinct from the main agonist binding site.
Investigations into this compound's Effects on Desensitized Receptor States
Research has also focused on this compound's effects on the desensitized states of acetylcholine receptors. Desensitization is a process where prolonged or repeated exposure to an agonist leads to a diminished response from the receptor. conicet.gov.arnih.gov This is an intrinsic molecular property of the receptor and is often accompanied by an increase in the receptor's affinity for the agonist. nih.gov
Studies have indicated that this compound preferentially associates with the high-affinity (desensitized) state rather than the resting state of the Torpedo AChR. nih.gov There was a significant increase in the affinity of this compound for the AChR in the desensitized state (KD = 0.7 µM) compared to the resting state (KD = 16.4 µM). nih.gov These data suggest that this compound binding is allosterically regulated by the agonist sites of the Torpedo AChR. nih.gov this compound and benactyzine (B1667973) were found to be effective noncompetitive inhibitors of the AChR at concentrations of 1-50 µM in both Torpedo and mammalian AChRs. nih.gov Furthermore, this compound interacts with the AChR in its desensitized state in BC3H-1 cells without further enhancing agonist affinity and does not alter the value of Kdes (equilibrium concentration of agonist which diminishes 50% of the maximal receptor response) in these cells. nih.gov
Table 1: Affinity of this compound for Torpedo AChR in Different States
| Receptor State | Dissociation Constant (KD) |
| Resting | 16.4 µM nih.gov |
| Desensitized | 0.7 µM nih.gov |
In Vivo Studies of this compound's Pharmacological Effects in Animal Models
In vivo studies using animal models are crucial for evaluating the pharmacological effects of this compound within a complex biological system. nih.govbccrc.ca These studies can provide insights into how this compound affects neurotransmission and potentially other physiological processes.
Neurotransmission Modulation in Preclinical Animal Models
This compound's action as an acetylcholine receptor antagonist suggests it can modulate neurotransmission where acetylcholine is the primary neurotransmitter. benchchem.comtmc.edu Acetylcholine is a key neurotransmitter in both the peripheral and central nervous systems, involved in processes like muscle contraction and cognitive functions. youtube.comtmc.edu
While specific detailed findings on this compound's modulation of neurotransmission in preclinical animal models were not extensively detailed in the provided search results beyond its receptor antagonism, the general principle of receptor antagonism implies a modulation of cholinergic signaling pathways. Preclinical animal models are widely used to study neurotransmission and the effects of compounds on these systems. nih.govmdpi.com Studies in animal models can involve assessing changes in neurotransmitter levels, receptor binding, and downstream signaling pathways. nih.govnih.gov
Studies on Developmental Pathways and Cellular Differentiation (e.g., embryonic stem cells)
Some preclinical studies have explored this compound's potential influence on developmental pathways and cellular differentiation, including in the context of embryonic stem cells. benchchem.com Embryonic stem cells are valuable tools for studying developmental biology due to their ability to differentiate into various cell types. nih.govopenaccessjournals.comopenaccessjournals.com
This compound's unique pharmacological profile is noted to include interference with developmental pathways, as demonstrated in embryonic stem cell studies. benchchem.com It is mentioned that this compound's mechanism involves the modulation of retinoic acid metabolism, which impacts cellular differentiation and gene expression. benchchem.com Retinoic acid is a known regulator of cellular differentiation. plos.org While the specific details of this compound's effects on embryonic stem cell differentiation were not elaborated upon in the search results, this indicates an area of preclinical investigation for the compound.
This compound as a Research Tool for Understanding Acetylcholine Receptor Biology
Based on its well-characterized activity as an acetylcholine receptor antagonist, this compound serves as a valuable research tool for investigating the biology of these receptors. benchchem.comuni.lunih.gov By blocking the action of acetylcholine at both muscarinic and nicotinic receptors, researchers can use this compound to probe the roles of these receptors in various physiological and pathological processes. benchchem.comfrontiersin.org
This compound is utilized in biological research to study the function of muscarinic and nicotinic acetylcholine receptors, providing insights into neurotransmission and receptor pharmacology. benchchem.com Its ability to preferentially interact with the desensitized state of the nicotinic acetylcholine receptor, for instance, makes it useful for studying the conformational changes and allosteric modulation of this receptor. nih.govpasteur.frmdpi.com The use of compounds like this compound that target specific receptor states or sites is instrumental in dissecting the complex mechanisms of receptor activation, desensitization, and signaling. conicet.gov.arnih.gov
Table 2: Key Preclinical Study Areas of this compound
| Study Area | In Vitro | In Vivo |
| Receptor Antagonism in Cellular Systems | Yes | Implied |
| Effects on Desensitized Receptor States | Yes | Not specified |
| Neurotransmission Modulation | Implied | Yes |
| Developmental Pathways & Cell Differentiation | Yes | Not specified |
| Use as a Research Tool | Yes | Yes |
Preclinical Investigations of this compound's Potential in Addressing Neurodegenerative Processes
Preclinical research has explored the potential of this compound in the context of neurodegenerative diseases. This compound is characterized as an antagonist of both muscarinic and nicotinic acetylcholine receptors. guidetopharmacology.orgnih.govbiorxiv.org This mechanism of action, involving the modulation of neurotransmitter systems, is considered relevant to its potential effects in the central nervous system. guidetopharmacology.org
Studies have indicated that this compound may possess potential therapeutic effects in neurodegenerative conditions by influencing neurotransmitter systems. guidetopharmacology.orgnih.gov Specifically, research investigating its effects in models of neurodegenerative diseases demonstrated an ability to enhance cognitive function through the modulation of acetylcholine levels. guidetopharmacology.org
Q & A
Basic Research Questions
Q. How should a research question on Aprofene’s mechanism of action be formulated to ensure methodological rigor?
- Methodology : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:
- Population: In vitro cell lines (e.g., cancer cells).
- Intervention: this compound at varying concentrations (e.g., 1–100 µM).
- Comparison: Control groups treated with placebo or standard inhibitors.
- Outcome: Quantify apoptosis via caspase-3 activation .
Q. What experimental design principles are critical for studying this compound’s pharmacokinetics in animal models?
- Design Framework :
- Randomization : Assign animals to treatment/control groups using stratified randomization to control for weight/age variables.
- Blinding : Use double-blinding for dose administration and data analysis.
- Replication : Perform triplicate measurements for plasma concentration assays (e.g., LC-MS/MS).
Q. How can researchers ensure data integrity when analyzing this compound’s in vitro efficacy?
- Protocols :
- Use standardized cell viability assays (e.g., MTT or ATP luminescence) with plate normalization.
- Document raw data, including outliers, and apply statistical corrections (e.g., Grubbs’ test for anomalies).
Advanced Research Questions
Q. How should contradictory findings about this compound’s off-target effects be resolved?
- Analytical Approach :
- Systematic Review : Compare studies using PRISMA guidelines to identify methodological disparities (e.g., differences in cell lines or exposure durations).
- Meta-Analysis : Pool data from ≥5 independent studies to calculate pooled effect sizes (e.g., odds ratios) and assess heterogeneity (I² statistic) .
Q. What statistical methods are optimal for interpreting dose-dependent toxicity data for this compound?
- Methods :
- Nonlinear Regression : Fit data to Hill or Log-Logistic models to estimate LD₅₀ values.
- ANCOVA : Adjust for covariates like animal weight or baseline biomarker levels.
- Reporting Standards : Adhere to ARRIVE guidelines for preclinical studies:
Q. How can multi-omics approaches (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s molecular targets?
- Workflow :
Transcriptomics : Perform RNA-seq on treated vs. untreated cells (FDR <0.1 for differential expression).
Pathway Enrichment : Use tools like DAVID or GSEA to identify perturbed pathways (e.g., apoptosis, NF-κB).
Proteomic Validation : Confirm target proteins via Western blot or SILAC-based mass spectrometry.
- Data Integration : Apply network analysis (e.g., STRING DB) to map protein-protein interactions and prioritize hub genes .
Ethical and Reporting Considerations
Q. What ethical protocols are mandatory for clinical trials involving this compound?
- Requirements :
- Obtain informed consent detailing risks (e.g., hepatotoxicity) and benefits.
- Submit protocols to IRB/IEC for approval, including data safety monitoring plans.
- Report adverse events within 24 hours to regulatory bodies (e.g., FDA) .
Q. How should conflicting in vivo and in vitro data on this compound’s efficacy be addressed in publications?
- Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
